2-tert-butyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of functional groups, including a benzimidazole moiety, an azetidine ring, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole and azetidine intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or other suitable reagents . The azetidine ring is often formed via cyclization reactions involving appropriate precursors .
The final step involves the coupling of the benzimidazole and azetidine intermediates with a thiadiazole precursor under specific reaction conditions, such as the use of a suitable solvent and catalyst . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms .
Scientific Research Applications
2-tert-butyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The azetidine and thiadiazole rings contribute to the compound’s stability and enhance its binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound features an azetidine ring similar to 2-tert-butyl-1-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole and is studied for its antiproliferative activities.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Another azetidine-containing compound with potential biological activities.
Uniqueness
This compound is unique due to its combination of benzimidazole, azetidine, and thiadiazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
5-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5S/c1-19(2,3)17-20-14-6-4-5-7-15(14)24(17)13-10-23(11-13)18-21-16(22-25-18)12-8-9-12/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWZQRSYVCIPJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC(=NS4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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